molecular formula CH3F2P B14128052 Phosphine, (difluoro)methyl- CAS No. 753-59-3

Phosphine, (difluoro)methyl-

Katalognummer: B14128052
CAS-Nummer: 753-59-3
Molekulargewicht: 84.005 g/mol
InChI-Schlüssel: AMJMBJIZKKMZIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphine, (difluoro)methyl- is a chemical compound with the molecular formula CH₃F₂P. It is a member of the phosphine family, characterized by the presence of a phosphorus atom bonded to three substituents. This compound is notable for its difluoromethyl group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of Phosphine, (difluoro)methyl- typically involves the introduction of a difluoromethyl group to a phosphine precursor. One common method is the reaction of a phosphine with a difluoromethylating agent under controlled conditions. Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phosphorus atom .

Analyse Chemischer Reaktionen

Phosphine, (difluoro)methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phosphine, (difluoro)methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Phosphine, (difluoro)methyl- exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules. The pathways involved in these interactions are complex and depend on the specific context of the reaction or application .

Vergleich Mit ähnlichen Verbindungen

Phosphine, (difluoro)methyl- can be compared with other phosphine derivatives, such as:

The uniqueness of Phosphine, (difluoro)methyl- lies in its difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

753-59-3

Molekularformel

CH3F2P

Molekulargewicht

84.005 g/mol

IUPAC-Name

difluoro(methyl)phosphane

InChI

InChI=1S/CH3F2P/c1-4(2)3/h1H3

InChI-Schlüssel

AMJMBJIZKKMZIE-UHFFFAOYSA-N

Kanonische SMILES

CP(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.